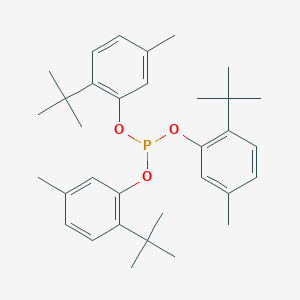

Tris(6-tert-butyl-m-tolyl) phosphite

Description

Properties

IUPAC Name |

tris(2-tert-butyl-5-methylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHHAKYFQUVKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)C)OP(OC2=C(C=CC(=C2)C)C(C)(C)C)OC3=C(C=CC(=C3)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928714 | |

| Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13468-92-3 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-5-methyl-, 1,1′,1′′-phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13468-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013468923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-tert-butyl-5-methylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(6-tert-butyl-m-tolyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Tris(6-tert-butyl-m-tolyl) phosphite typically involves the reaction of phosphorous trichloride with 6-tert-butyl-m-cresol in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the phosphite ester .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: : Tris(6-tert-butyl-m-tolyl) phosphite undergoes various chemical reactions, including oxidation , reduction , and substitution reactions .

Common Reagents and Conditions

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride .

Substitution: Substitution reactions often occur in the presence of catalysts such as palladium or nickel .

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phosphine oxides , while substitution reactions can result in various phosphite derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Tris(6-tert-butyl-m-tolyl) phosphite involves its ability to scavenge free radicals and inhibit oxidative processes . The compound interacts with reactive oxygen species (ROS) , neutralizing them and preventing oxidative damage to other molecules . This antioxidant activity is primarily due to the presence of the phosphite group , which can donate electrons to neutralize free radicals .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Tris(6-tert-butyl-m-tolyl) phosphite with structurally related phosphites and phosphates:

Key Observations:

Steric Hindrance and Stability: Compounds with tert-butyl substituents (e.g., TDBP) exhibit higher hydrolytic and thermal stability due to steric protection of the phosphorus center. TNPP, with linear nonyl chains, shows moderate stability but is prone to hydrolysis, releasing toxic nonylphenol .

Environmental and Toxicological Profiles: TNPP is classified as a substance of very high concern (SVHC) due to endocrine-disrupting nonylphenol release, driving its phase-out in sustainable applications . TDBP degrades into tris(2,4-di-tert-butylphenyl)phosphate, a persistent environmental contaminant detected in indoor dust and particulate matter .

Performance in Catalysis :

- Tris(tolyl)phosphite ligands outperform diphosphines in nickel-catalyzed hydrocyanation, highlighting the importance of aryl substituents in tuning electronic and steric properties . The m-tolyl groups in this compound may similarly enhance catalytic activity in metal-mediated reactions.

Research Findings and Industrial Relevance

Polymer Stabilization :

TDBP and TNPP are widely used in polyolefins (e.g., polyethylene) and polylactide (PLA), respectively. TNPP accelerates PLA hydrolysis but is being replaced by pentaerythritol-based phosphites due to toxicity . This compound’s hindered structure could offer a safer alternative with comparable stabilizing efficacy.Thermal Degradation Resistance :

Sterically hindered phosphites like TDBP resist thermal degradation better than TNPP, reducing gel formation in polyethylenes . This property is critical for processing stability in metallocene-catalyzed polymers .- Market Trends: The TNPP market faces decline due to regulatory restrictions, while demand for hindered phosphites like TDBP and this compound is rising in Asia-Pacific and North America .

Biological Activity

Tris(6-tert-butyl-m-tolyl) phosphite (CAS Number: 13468-92-3) is a phosphite ester that has garnered attention for its potential biological activities, particularly its antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Molecular Formula : C33H45O3P

- Molecular Weight : 520.682 g/mol

- Boiling Point : 552.6°C

- Flash Point : 361.4°C

This compound is synthesized through the reaction of phosphorous trichloride with 6-tert-butyl-m-cresol, typically in the presence of a base like triethylamine . Its structure contributes to its stability and effectiveness as an antioxidant.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative processes. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to biological molecules such as lipids, proteins, and nucleic acids. This mechanism is crucial in protecting cells from oxidative stress, which is implicated in various diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to:

- Protect cellular components from oxidative damage.

- Reduce lipid peroxidation in biological systems.

- Enhance the stability of polymers and other materials by preventing oxidative degradation .

Case Studies and Research Findings

- Antioxidant Efficacy : A study highlighted the compound's effectiveness in reducing oxidative stress markers in vitro. Cells treated with this compound demonstrated lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, compared to untreated controls.

- Protective Agent in Drug Formulations : Ongoing research explores the use of this compound in pharmaceutical applications as a protective agent against oxidative stress in drug formulations, potentially enhancing drug stability and efficacy .

- Comparative Studies : Comparative studies with similar compounds such as Tris(2-tert-butyl-5-methylphenyl) phosphite reveal that this compound offers superior thermal stability and antioxidant performance, making it a preferred choice in industrial applications .

Data Table: Comparison of Antioxidant Properties

| Compound | Antioxidant Activity | Thermal Stability | Applications |

|---|---|---|---|

| This compound | High | Excellent | Plastics, Rubber, Pharmaceuticals |

| Tris(2-tert-butyl-5-methylphenyl) phosphite | Moderate | Good | Plastics |

| Tris(3-methyl-6-tert-butylphenyl) phosphite | Low | Moderate | Limited use |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Tris(6-tert-butyl-m-tolyl) phosphite?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm phosphite structure (δ ~100-130 ppm) and / NMR to verify aryl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect P-O-C (~980 cm) and P-O-aryl (~1200 cm) stretches.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>99%) using C18 columns and acetonitrile/water gradients .

Q. What synthetic routes yield this compound with high purity?

- Methodological Answer :

- Step 1 : React 6-tert-butyl-m-cresol with phosphorus trichloride (PCl) in anhydrous toluene at 50–70°C under nitrogen.

- Step 2 : Use triethylamine (3:1 molar ratio to PCl) to scavenge HCl.

- Step 3 : Purify via vacuum distillation (200–220°C, 0.1 mmHg) or recrystallization from ethanol.

- Yield Optimization : Maintain stoichiometric control (3:1 phenol:PCl) and exclude moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods guide the design of this compound as a cathode electrolyte interphase (CEI) additive for high-voltage lithium-ion batteries?

- Methodological Answer :

- DFT Simulations : Calculate HOMO/LUMO energies to predict redox stability (B3LYP/6-31G* basis set).

- Adsorption Energy Modeling : Evaluate binding affinity to transition-metal oxide cathodes (e.g., LiNiMnCoO).

- Electrochemical Window Analysis : Simulate decomposition pathways at >4.5 V vs Li/Li.

- Validation : Compare with linear sweep voltammetry (LSV) and X-ray photoelectron spectroscopy (XPS) of cycled electrodes .

Q. What experimental protocols evaluate the compound’s efficacy as a polymer stabilizer against thermal degradation?

- Methodological Answer :

- Accelerated Aging Tests : Heat polyethylene/polypropylene blends (0.1–1 wt% additive) at 200°C under air/O.

- Analytical Metrics :

- Gel Permeation Chromatography (GPC) : Track molecular weight loss.

- FTIR : Monitor carbonyl index (1710 cm) for oxidation.

- Melt Flow Index (MFI) : Assess viscosity changes.

- Control Variables : Compare with commercial stabilizers (e.g., Irganox 1010) and baseline samples .

Q. How should researchers resolve contradictory data on the thermal stability of this compound in polymer matrices?

- Methodological Answer :

- Variable Isolation :

Test identical polymer grades (e.g., LLDPE vs. HDPE).

Control additive dispersion (sonication vs. melt-blending).

Standardize aging conditions (e.g., oven type, airflow rate).

- Advanced Characterization :

- TGA-MS : Correlate weight loss with volatile decomposition products.

- ESR Spectroscopy : Detect radical scavenging activity during degradation.

- Meta-Analysis : Cross-reference results with studies using analogous phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis/purification steps to limit inhalation exposure.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.

- Regulatory Compliance : Adhere to OSHA 29 CFR 1910.1200 and EPA disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.